4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide
Description
Properties
IUPAC Name |
4-oxo-3-phenylphthalazine-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-17-14(20)13-11-8-4-5-9-12(11)15(21)19(18-13)10-6-2-1-3-7-10/h1-9H,16H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKQZFFBSFKXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366476 | |
| Record name | 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106882-45-5 | |
| Record name | 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Phenylhydrazine with Phthalic Anhydride
The foundational approach involves reacting phthalic anhydride with phenylhydrazine to form 3-phenylphthalazine-1,4-dione. This intermediate is subsequently treated with hydrazine hydrate to introduce the carbohydrazide moiety.
Reaction Conditions
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Solvent: Glacial acetic acid or ethanol
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Temperature: Reflux at 110–120°C for 6–8 hours
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Molar Ratio: 1:2 (phthalic anhydride : phenylhydrazine)
Mechanism
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Cyclocondensation: Phenylhydrazine reacts with phthalic anhydride, forming a dihydrazone intermediate that cyclizes into the phthalazine ring.
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Oxidation: The dihydrophthalazine intermediate undergoes aerial oxidation to yield 3-phenylphthalazine-1,4-dione.
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Hydrazinolysis: The dione reacts with excess hydrazine hydrate, replacing the 1-oxo group with a carbohydrazide functionality.
Stepwise Synthesis via Phthalazine-1,4-dione Intermediates
Preparation of 3-Phenylphthalazine-1,4-dione
Phthalazine-1,4-dione serves as a versatile precursor. Introducing the phenyl group at position 3 requires selective substitution.
Synthetic Route
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Starting Material: Phthalic anhydride reacts with aniline in acetic acid under reflux to form N-phenylphthalimide.
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Cyclization: N-phenylphthalimide is treated with hydrazine hydrate, yielding 3-phenylphthalazine-1,4-dione.
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 100°C |
| Reaction Time | 12 hours |
| Yield | 58% |
Conversion to Carbohydrazide
The dione intermediate undergoes hydrazinolysis to replace the 1-oxo group with carbohydrazide:
Reaction Conditions
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Reagent: Hydrazine hydrate (excess)
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Solvent: Ethanol
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Temperature: Reflux at 80°C for 4–6 hours
Mechanistic Insight
Hydrazine acts as a nucleophile, attacking the carbonyl carbon at position 1. The reaction proceeds via a tetrahedral intermediate, culminating in the displacement of the oxo group by carbohydrazide.
Post-Synthetic Modification of Pre-Formed Phthalazine Cores
Carbodiimide-Mediated Carboxylate Activation
The carboxylate group at position 1 is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with hydrazine to form carbohydrazide.
Optimization Data
| Parameter | Value |
|---|---|
| Activator | EDC |
| Coupling Agent | NHS |
| Solvent | DMF |
| Yield | 80% |
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 65–70 | 95 | Simplicity, fewer steps |
| Stepwise Synthesis | 58–75 | 90 | High functional group control |
| Post-Synthetic | 60–80 | 85 | Modularity for derivatives |
Critical Factors Influencing Yield
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Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in hydrazinolysis.
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Stoichiometry: Excess hydrazine (≥3 equivalents) ensures complete conversion of oxo to carbohydrazide.
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Temperature Control: Prolonged reflux (>8 hours) risks decomposition of the phthalazine core.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems improves scalability and reduces reaction times:
Purification Techniques
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Recrystallization: Ethanol/water mixtures (7:3) achieve >98% purity.
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Chromatography: Silica gel with ethyl acetate/hexane (1:1) removes residual hydrazine.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in various substituted phthalazine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Activity
The compound has been synthesized and evaluated for its cyclooxygenase-2 (COX-2) inhibitory activity , which is crucial in the development of anti-inflammatory drugs. One study found that a derivative exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM.
Antimicrobial Properties
Research indicates that derivatives of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide demonstrate notable antimicrobial activity against various pathogens. The synthesized phthalazinone derivatives showed high activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, making them potential candidates for new antimicrobial therapies.
Antipyretic and Analgesic Effects
Some derivatives have also been evaluated for their antipyretic (fever-reducing) and analgesic (pain-relieving) activities using in vivo animal models. Results showed significant effects, suggesting their potential for clinical applications in pain management.
Anticancer Activity
The anticancer potential of these derivatives has been assessed against the MDA-MB-231 cell line, a model for breast cancer. The findings revealed significant anticancer activity, indicating the compound's promise in oncology research.
Material Science Applications
Polymer Development
In material science, this compound serves as a building block for synthesizing polymers with desirable properties. Its structural characteristics allow it to be incorporated into polymer chains, enhancing material performance in various applications.
Agricultural Chemistry
The compound has potential uses in developing agrochemicals due to its antimicrobial properties , which can be beneficial in protecting crops from fungal and bacterial infections. This application highlights its versatility beyond traditional pharmaceutical uses.
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory | COX-2 inhibition of 47.1% at 20 μM |
| Antimicrobial | High activity against E. coli and P. aeruginosa | |
| Antipyretic and Analgesic | Significant effects in animal models | |
| Anticancer | Notable activity against MDA-MB-231 cell line | |
| Material Science | Polymer Development | Enhances material properties |
| Agricultural Chemistry | Agrochemical Development | Antimicrobial properties beneficial for crops |
Case Study 1: Anti-inflammatory Activity
A recent study synthesized several derivatives of this compound and tested their COX-2 inhibitory effects. The results indicated that modifications to the chemical structure significantly impacted the inhibitory potency, paving the way for developing more effective anti-inflammatory agents.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of synthesized phthalazinone derivatives against various fungi and bacteria. The results showed that certain derivatives had substantial antibacterial effects, particularly against gram-negative bacteria, indicating their potential use in treating infections.
Mechanism of Action
The mechanism of action of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Phthalazine Derivatives
- 3-(3-Methylbutyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 734546-71-5) Structural Difference: Replaces the phenyl group with a 3-methylbutyl chain.
4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid (CAS: 61051-67-0)
Quinazolinone Derivatives
- N′-(1-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)-N-phenylbutyrohydrazide Structural Difference: Features a quinazolinone core instead of phthalazine. Impact: The quinazolinone ring enhances π-stacking interactions, improving antimicrobial and cytotoxic activities .
Antioxidant Activity
- Quinazolinone–isatin conjugates show superior antitumor activity (IC₅₀ = 2.1–4.8 µM against MCF-7 cells) due to PARP-1 inhibition and apoptosis induction .
Antimicrobial Activity
- Quinazolinone derivatives with chloro/nitro substituents (e.g., 7b1) demonstrate broad-spectrum activity against gram-negative bacteria (MIC = 8–32 µg/mL) and fungi .
- The target compound’s analogues lack direct antimicrobial data but are prioritized for sensor applications .
Physicochemical and Pharmacokinetic Properties
| Property | 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide | 3-(3-Methylbutyl) Analogue | Quinazolinone–isatin Conjugates |
|---|---|---|---|
| Molecular Weight | 280.28 | 280.28 (varies by substituent) | 450–550 |
| LogP | ~2.5 (predicted) | ~3.2 | ~3.8–4.5 |
| Solubility (Water) | Low | Very low | Insoluble |
| Bioavailability | Moderate | Low | High (nanoparticle formulations) |
Biological Activity
4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide is a synthetic organic compound with the molecular formula C15H12N4O2 and a molecular weight of approximately 280.28 g/mol. This compound features a phthalazine core, which includes a phenyl group and a carbohydrazide moiety. Its unique structure allows it to participate in various biological activities, making it a subject of interest in pharmaceutical research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the reaction of phthalic anhydride with phenylhydrazine to form 3-phenylphthalhydrazide, which is then cyclized to yield the target compound. The reaction conditions can be optimized for yield and purity, facilitating further modifications that may enhance biological activity.
Biological Activities
Research indicates that this compound exhibits notable biological activities across several domains:
1. Antimicrobial Activity
Studies have shown that derivatives of this compound demonstrate significant antimicrobial properties. In vitro evaluations indicate high activity against various gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound's structure allows for effective interaction with microbial targets, leading to inhibition of growth.
2. Anticancer Properties
The anticancer potential of this compound has been evaluated against several cancer cell lines, including MDA-MB 231 (breast cancer). The results indicate significant cytotoxic effects, suggesting that this compound could be a lead candidate for developing new anticancer therapies.
3. Anti-inflammatory Activity
The compound has also been studied for its COX-2 inhibitory activity, which is crucial in the inflammatory response. In screening assays, one derivative exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, highlighting its potential as an anti-inflammatory agent .
4. Antipyretic and Analgesic Effects
In vivo models have demonstrated that derivatives of this compound possess significant antipyretic and analgesic activities. These effects are critical for developing new therapeutic agents aimed at managing pain and fever.
Case Studies
Several studies have been conducted to explore the biological activities of this compound:
| Study | Focus | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antimicrobial Activity | In vitro assays against gram-negative bacteria | High efficacy against E. coli and P. aeruginosa |
| Study 2 | Anticancer Activity | Cytotoxicity tests on MDA-MB 231 cells | Significant reduction in cell viability |
| Study 3 | Anti-inflammatory Activity | COX-2 inhibition assays | Maximum inhibition of 47.1% at 20 μM |
| Study 4 | Analgesic Effects | In vivo animal models | Demonstrated antipyretic and analgesic properties |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis or protein function.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through various pathways.
- Inflammatory Response Modulation : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
Q & A
Q. What are the standard synthetic protocols for 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, and how can reaction conditions be optimized?
Methodological Answer : The synthesis typically involves cyclocondensation of phenyl-substituted precursors with carbohydrazide derivatives under acidic or basic catalysis. To optimize reaction conditions, employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict intermediates and transition states, narrowing experimental variables . For reproducibility, validate purity via HPLC (≥95%) and characterize intermediates using FTIR and NMR.
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm hydrazide proton environments and carbonyl groups. IR spectroscopy identifies C=O (1650–1700 cm) and N-H stretches (3200–3350 cm).
- Crystallography : Single-crystal X-ray diffraction (XRD) resolves dihedral angles between the phthalazine ring and phenyl substituent. Hydrogen-bonding networks (e.g., N-H···O) stabilize the lattice, as seen in analogous hydrazide structures .
Q. How is the compound’s preliminary bioactivity screened in pharmacological studies?
Methodological Answer : Use in vitro assays to evaluate enzyme inhibition (e.g., acetylcholinesterase for neurological applications) or antimicrobial activity via broth microdilution (MIC values). For cytotoxicity, employ MTT assays on human cell lines. Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates. Data interpretation requires ANOVA to assess significance (p < 0.05) .
Advanced Research Questions
Q. What computational strategies elucidate the compound’s reactivity and interaction with biological targets?
Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities with proteins (e.g., kinases). Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
- Quantum Chemistry : DFT calculations (B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) to explain charge-transfer interactions .
Q. How can researchers resolve contradictions in reported pharmacological data?
Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Mitigate by:
- Purity Assurance : Use LC-MS to detect trace byproducts (e.g., hydrolyzed derivatives).
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity testing.
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies, identifying outliers .
Q. What advanced separation techniques improve yield and purity in scaled-up synthesis?
Methodological Answer :
- Membrane Technologies : Nanofiltration removes low-MW impurities while retaining the product .
- Chromatography : Prep-HPLC with C18 columns (acetonitrile/water gradient) isolates isomers.
- Crystallization Optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystal habit and phase purity .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
